VUF11207 fumarate discovery and synthesis process
VUF11207 fumarate discovery and synthesis process
An In-depth Technical Guide to VUF11207 Fumarate (B1241708): Discovery, Synthesis, and Mechanism of Action
Introduction
VUF11207 is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] As a non-classical G protein-coupled receptor (GPCR), ACKR3 primarily signals through the β-arrestin pathway rather than through G-protein coupling.[2][3] Its endogenous ligands include the chemokines CXCL11 and CXCL12.[2] ACKR3 is implicated in a variety of physiological and pathological processes, including cancer progression, immune responses, and cardiovascular remodeling, making it a significant target for drug discovery.[4][5][6] VUF11207 serves as a critical chemical tool for elucidating the biological functions of ACKR3 and exploring its therapeutic potential.[3][7] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VUF11207.
Discovery
VUF11207 was developed through extensive structure-activity relationship (SAR) studies based on a styrene-amide scaffold originally identified by ChemoCentryx.[2][7][8] Researchers, including Wijtmans et al., synthesized and evaluated a series of 24 derivatives to identify ligands with high affinity and potency for CXCR7.[3][7] These efforts led to the identification of VUF11207 as a high-potency agonist that effectively induces the recruitment of β-arrestin 2 and subsequent receptor internalization, key hallmarks of ACKR3 activation.[2][7]
Chemical and Pharmacological Properties
VUF11207 is chemically defined as N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate. It is a styrene-amide derivative that acts as a high-affinity ligand for the CXCR7 receptor.[1]
Quantitative Pharmacological Data
The key pharmacological parameters of VUF11207 are summarized in the table below. The data highlights its high potency in functional assays measuring β-arrestin recruitment and receptor internalization.
| Parameter | Value | Description | Cell Line | Reference |
| pKi | 8.1 | Ligand affinity constant | - | [1][7][9] |
| EC₅₀ | 1.6 nM | Half maximal effective concentration for β-arrestin2 recruitment | HEK293-CXCR7 | [1] |
| pEC₅₀ | 8.8 | Negative logarithm of EC₅₀ for β-arrestin2 recruitment | - | [9] |
| pEC₅₀ | 7.9 | Negative logarithm of EC₅₀ for receptor internalization | - | [9] |
| EC₅₀ | 14.1 nM | Half maximal effective concentration for receptor internalization | - | [8] |
| (R)-enantiomer pEC₅₀ | 8.3 ± 0.1 | Potency in [¹²⁵I]CXCL12 displacement assay | - | [10] |
| (S)-enantiomer pEC₅₀ | 7.7 ± 0.1 | Potency in [¹²⁵I]CXCL12 displacement assay | - | [10] |
Synthesis Process
The synthesis of VUF11207 is based on procedures developed by Wijtmans and colleagues.[10] The process begins with an Aldol (B89426) condensation followed by a series of reactions to construct the final styrene-amide molecule.
Synthetic Workflow Diagram
Caption: Synthetic workflow for VUF11207.
Experimental Protocol: Synthesis of VUF11207
A detailed protocol for the synthesis of VUF11207 has been previously published.[8] A summarized procedure is as follows:
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Step 1: Aldol Condensation: An aldol reaction between 2-fluorobenzaldehyde and propionaldehyde is carried out under basic conditions (e.g., using KOH in ethanol/water) to yield (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde.[8][10]
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Step 2: Reductive Amination: The resulting aldehyde intermediate is reacted with 2-(1-methylpyrrolidin-2-yl)ethanamine via reductive amination (e.g., using a picoline borane (B79455) complex in methanol) to form the corresponding secondary amine.[10]
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Step 3: Amide Coupling: The secondary amine is then coupled with 3,4,5-trimethoxybenzoic acid using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).[10]
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Step 4: Salt Formation: The final compound is typically converted to its fumarate salt for improved stability and solubility.
Mechanism of Action
VUF11207 acts as a functional agonist at the ACKR3 (CXCR7) receptor. Unlike typical chemokine receptors, ACKR3 does not efficiently couple to G-proteins to induce calcium mobilization.[3] Instead, upon agonist binding, it robustly recruits β-arrestin 2.[1][2] This recruitment initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, effectively scavenging the ligand from the extracellular space.[2][9] By promoting receptor internalization, VUF11207 can modulate the concentration of endogenous ligands like CXCL12, thereby indirectly affecting the signaling of other receptors such as CXCR4.[11][12]
Signaling Pathway Diagram
Caption: VUF11207-induced ACKR3 signaling pathway.
Key Experimental Protocols
β-Arrestin 2 Recruitment Assay (BRET)
This assay quantifies the interaction between ACKR3 and β-arrestin 2 upon agonist stimulation.
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Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein-protein interactions. ACKR3 is fused to a donor molecule (e.g., Renilla Luciferase, RLuc) and β-arrestin 2 is fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). When the proteins are in close proximity (<10 nm) after receptor activation, energy is transferred from the donor to the acceptor, generating a quantifiable YFP emission.[1]
-
Methodology:
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HEK293T cells are transiently co-transfected with cDNA constructs for ACKR3-RLuc and β-arrestin 2-YFP.[1]
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Transfected cells are plated in a suitable microplate.
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Cells are washed and incubated with a luciferase substrate (e.g., coelenterazine (B1669285) h).
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VUF11207 is added at various concentrations to induce a dose-dependent response.[1]
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Luminescence signals from both RLuc (donor) and YFP (acceptor) are measured simultaneously using a plate reader.
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The BRET ratio (YFP emission / RLuc emission) is calculated. An increase in the BRET signal indicates agonist-induced recruitment of β-arrestin 2 to the receptor.[1]
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Data is plotted to determine the EC₅₀ value.
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Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of VUF11207 for the ACKR3 receptor.
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Principle: The assay measures the ability of an unlabeled ligand (VUF11207) to compete with a radiolabeled ligand (e.g., [¹²⁵I]CXCL12) for binding to the receptor.
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Methodology:
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HEK293T cells transiently expressing human ACKR3 are prepared.[8]
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Cell membranes or intact cells are incubated with a fixed concentration of [¹²⁵I]CXCL12.
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Increasing concentrations of unlabeled VUF11207 are added to the incubation mixture.
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The mixture is incubated to allow binding to reach equilibrium.
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Bound and free radioligand are separated (e.g., by rapid filtration).
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The radioactivity of the bound fraction is measured using a gamma counter.
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The concentration of VUF11207 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki).
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Conclusion
VUF11207 fumarate is a well-characterized, potent, and selective agonist of the atypical chemokine receptor ACKR3. Its discovery has provided the scientific community with an invaluable tool to investigate the complex biology of this receptor. The established synthesis route allows for its accessibility, while detailed pharmacological and mechanistic studies have clarified its mode of action. VUF11207 continues to be instrumental in preclinical research exploring the therapeutic potential of targeting the ACKR3 pathway in various diseases, including cancer and inflammatory disorders.[4][11]
References
- 1. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
